

Cholesteryl 11(Z)-Vaccenate in lipidomics research

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Compound of Interest

Compound Name: Cholesteryl 11(Z)-Vaccenate

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An In-depth Technical Guide to **Cholesteryl 11(Z)-Vaccenate** in Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl 11(Z)-vaccenate is a specific cholesteryl ester, a class of lipids crucial for the transport and storage of cholesterol within the body.^{[1][2]} Cholesteryl esters are formed through the esterification of cholesterol with a fatty acid and are more hydrophobic than free cholesterol.^{[3][4]} This property makes them ideal for packaging into lipoproteins for transport in the bloodstream and for storage in intracellular lipid droplets.^[2] The accumulation of cholesteryl esters is a known factor in the development of atherosclerotic plaques.^{[1][4]} This technical guide provides a comprehensive overview of **Cholesteryl 11(Z)-vaccenate** in the context of lipidomics research, focusing on its chemical properties, analytical methodologies, and biological relevance.

Chemical Properties of Cholesteryl 11(Z)-Vaccenate

Cholesteryl 11(Z)-vaccenate, also known as cholesterol (Z)-11-octadecenoate, is comprised of a cholesterol molecule esterified to 11(Z)-vaccenic acid, an 18-carbon monounsaturated fatty acid with the double bond in the cis configuration at the 11th position.^{[5][6]}

Property	Value	Reference
CAS Number	13110-26-4	[5]
Molecular Formula	C45H78O2	[5]
Molecular Weight	651.1 g/mol	[5] [6]
Lipid Number	CE 18:1 (11Z)	[5]
Physical Description	Solid	[6]
Purity (Commercial)	>99%	[5]

Data Presentation: Quantitative Analysis of Cholesteryl Esters

While specific quantitative data for **Cholesteryl 11(Z)-vaccenate** in various tissues is not readily available in publicly accessible databases, comprehensive lipidomics studies have quantified total cholesteryl esters and various cholesteryl ester species in human plasma and mammalian tissues. The following tables summarize representative data for cholesteryl ester concentrations, providing a baseline for researchers in the field.

Table 1: Concentration of Total Cholesteryl Esters in Human Plasma

Sample Type	Concentration (μ g/mL)	Analytical Method	Reference
Human Plasma	1000 - 2500	Enzymatic Assay	Generic Clinical Data

Table 2: Relative Abundance of Cholesteryl Ester Species in Mammalian Tissues

Recent studies have begun to provide a more detailed picture of the diversity of cholesteryl ester species in various tissues. A study utilizing a novel LC-MS method found that monounsaturated and polyunsaturated cholesteryl esters are the most abundant variants in mammalian cells and tissues.[\[2\]](#)[\[7\]](#)

Tissue	Predominant Cholesteryl Ester Species (Fatty Acyl Chain)	Analytical Method	Reference
Mouse Liver	C18:1, C18:2, C20:4	LC-MS	[5]
Mouse Brain	C18:1, C18:2	LC-MS	[5]
Mouse Adipose Tissue	C18:1, C16:1	LC-MS	[5]
Human Plasma	C18:2, C18:1, C20:4	LC-MS/MS	[8]

Note: The data in this table represents the most abundant species and is qualitative. For precise quantification, the use of appropriate internal standards is essential.

Experimental Protocols

The accurate analysis of **Cholesteryl 11(Z)-vaccenate** requires robust and validated experimental protocols. This section details methodologies for lipid extraction, and quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Lipid Extraction from Plasma and Tissues

A critical first step in lipidomics is the efficient extraction of lipids from the biological matrix. The choice of method can significantly impact the recovery of different lipid classes.

Protocol 1: Modified Folch Extraction for Plasma^[6]

- Sample Preparation: To 1 mL of plasma, add internal standards (e.g., deuterated cholesterol and a non-endogenous cholesteryl ester like cholesteryl heptadecanoate).
- Extraction: Add 10 mL of a chloroform:methanol (2:1, v/v) solution. Vortex vigorously for 2 minutes.
- Phase Separation: Add 2 mL of 0.9% NaCl solution. Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.

- Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
- Drying: Evaporate the solvent under a stream of nitrogen gas.
- Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for the subsequent analysis (e.g., hexane for GC-MS, or a mobile phase compatible solvent for LC-MS).

Protocol 2: Solid-Phase Extraction (SPE) for Lipid Class Fractionation[1][3][9]

For studies requiring the separation of cholesteryl esters from other lipid classes, SPE is a valuable technique.

- Column Conditioning: Condition an aminopropyl SPE cartridge by washing with hexane.
- Sample Loading: Load the reconstituted total lipid extract (from Protocol 1) onto the SPE cartridge.
- Elution of Neutral Lipids: Elute the neutral lipids, including cholesteryl esters and triglycerides, with chloroform:isopropanol (2:1, v/v).
- Elution of Cholesteryl Esters: Elute the cholesteryl esters with a solvent of intermediate polarity, such as hexane:diethyl ether (90:10, v/v).
- Elution of Other Classes: Sequentially elute other lipid classes with solvents of increasing polarity.
- Drying and Reconstitution: Dry the cholesteryl ester fraction under nitrogen and reconstitute as needed.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of total fatty acids derived from cholesteryl esters after hydrolysis and derivatization.

Protocol 3: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs) from Cholesteryl Esters[\[10\]](#) [\[11\]](#)

- Hydrolysis: To the dried cholesteryl ester fraction, add 1 mL of 0.5 M methanolic HCl. Heat at 80°C for 1 hour to hydrolyze the ester bond and transmethylate the fatty acid.
- Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.
- GC-MS Analysis:
 - Column: Use a suitable capillary column for FAME analysis (e.g., DB-225ms).
 - Injector: Splitless injection at 250°C.
 - Oven Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 10 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode or selected ion monitoring (SIM) for targeted quantification.
- Quantification: Identify the methyl ester of 11(Z)-vaccenic acid based on its retention time and mass spectrum compared to a pure standard. Quantify using an internal standard (e.g., methyl heptadecanoate).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the direct analysis of intact **Cholesteryl 11(Z)-vaccenate**, providing molecular specificity.

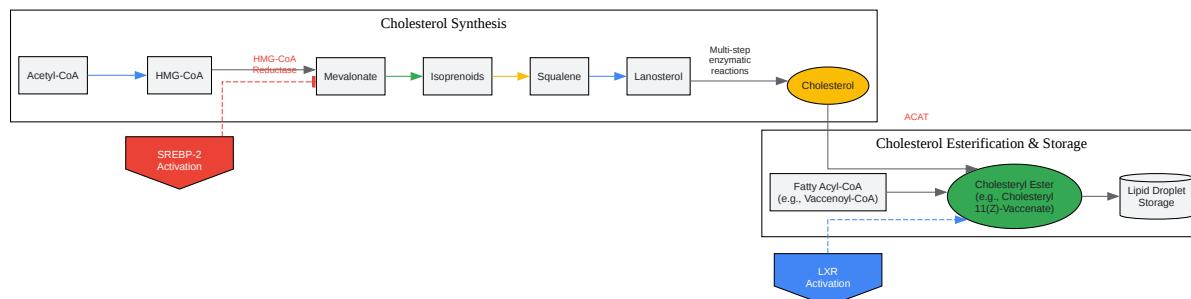
Protocol 4: LC-MS/MS Analysis of Intact **Cholesteryl 11(Z)-Vaccenate**[\[7\]](#)[\[12\]](#)

- Sample Preparation: Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v).

- LC Separation:
 - Column: Use a C18 reversed-phase column suitable for lipidomics (e.g., 2.1 x 100 mm, 1.7 μ m particle size).
 - Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate.
 - Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.
 - Gradient: A suitable gradient to separate cholesteryl esters from other lipid classes.
- MS/MS Detection:
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - Precursor Ion: Select the $[M+NH_4]^+$ adduct of **Cholesteryl 11(Z)-vaccenate** (m/z 669.6).
 - Product Ion: Monitor for the characteristic neutral loss of the fatty acid, resulting in the cholesterol fragment (m/z 369.3).
- Quantification: Use a stable isotope-labeled internal standard, such as d7-cholesteryl oleate, for accurate quantification. Create a calibration curve using a pure standard of **Cholesteryl 11(Z)-vaccenate**.

Mandatory Visualization

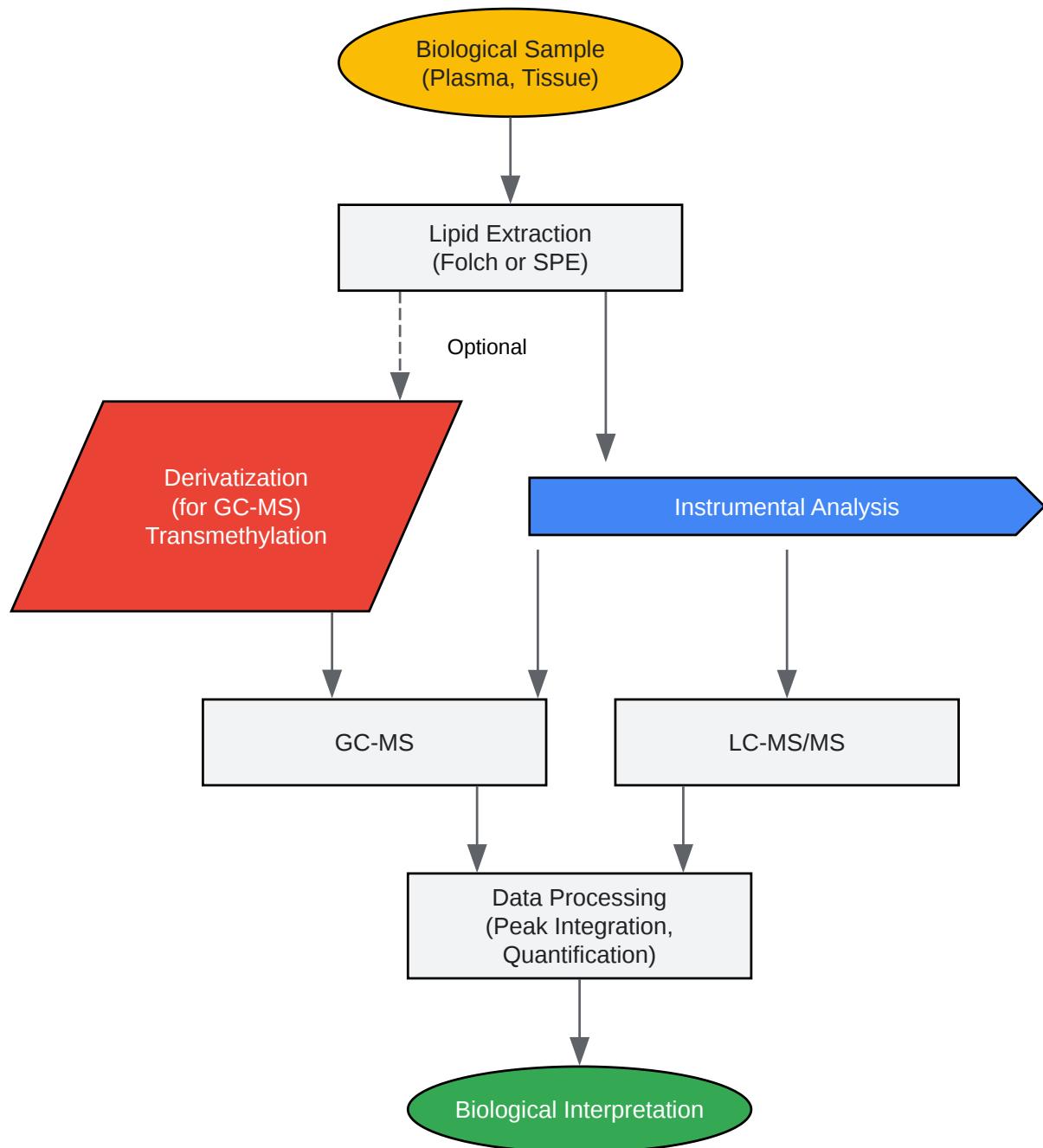
Cholesterol Biosynthesis and Esterification Pathway

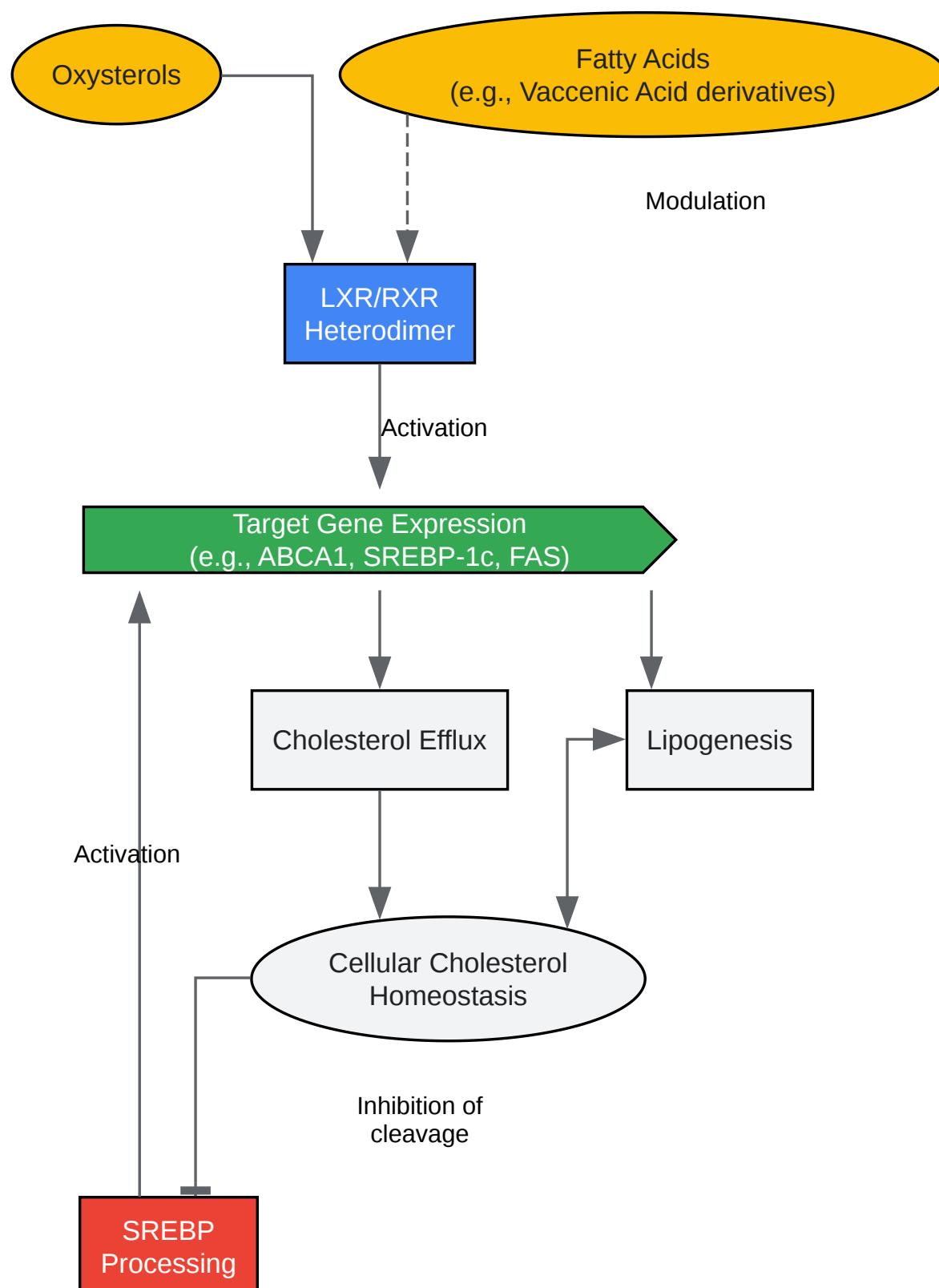


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Caption: Overview of cholesterol biosynthesis and its esterification to form cholesteryl esters for storage in lipid droplets.

Experimental Workflow for Cholesteryl 11(Z)-Vaccenate Quantification



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